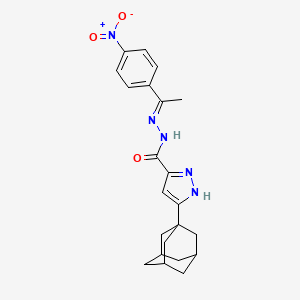
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamid ist eine synthetische organische Verbindung, die zur Klasse der Benzothiazolderivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie häufig für die Arzneimittelentwicklung eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamid umfasst in der Regel die folgenden Schritte:
Bildung des Benzothiazolkerns: Der Benzothiazolkern kann durch Cyclisierung von 2-Aminothiophenol mit methoxysubstituierten Carbonsäuren oder deren Derivaten synthetisiert werden.
Thioether-Bildung: Die Pyridin-2-ylsulfanyl-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Pyridinthiol mit einem geeigneten Elektrophil reagiert.
Amidbindungsbildung: Der letzte Schritt beinhaltet die Bildung der Acetamidbindung, typischerweise durch die Reaktion eines Säurechlorids oder Anhydrids mit einem Amin.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen umfassen oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel zur Erleichterung der Reaktionen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können an den Nitro- oder Carbonylgruppen auftreten und diese in Amine bzw. Alkohole umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen und verschiedene funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA)
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitutionsreagenzien: Halogene, Nitrierungsmittel, Sulfonierungsmittel
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide liefern, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antifungalen oder krebshemmenden Eigenschaften.
Medizin: Erforscht auf sein Potenzial für therapeutische Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören, die zur Modulation biologischer Pfade führen. Die genauen Pfade und Zielstrukturen müssten durch experimentelle Studien geklärt werden.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzothiazolderivate: Verbindungen mit ähnlichen Benzothiazol-Kernen, aber unterschiedlichen Substituenten.
Pyridinderivate: Verbindungen mit Pyridinringen und verschiedenen funktionellen Gruppen.
Einzigartigkeit
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamid ist aufgrund seiner spezifischen Kombination aus Benzothiazol- und Pyridin-Molekülen einzigartig, was im Vergleich zu anderen ähnlichen Verbindungen möglicherweise besondere biologische Aktivitäten und chemische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C15H13N3O2S2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-20-10-5-6-11-12(8-10)22-15(17-11)18-13(19)9-21-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
PAKPWRPRKQMGTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
![(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B11686009.png)
![(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B11686012.png)
![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11686013.png)
![2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium](/img/structure/B11686016.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11686019.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11686024.png)
![Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11686030.png)
![(2,6-dibromo-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11686034.png)

![N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11686043.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686052.png)
![(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11686060.png)
